![molecular formula C18H13NO B14607263 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- CAS No. 58975-20-5](/img/structure/B14607263.png)
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is a tricyclic compound that belongs to the pyrroloindole family. This compound is known for its unique structural motif, which is found in many biologically active natural products and drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- can be achieved through a domino palladium-catalyzed reaction. This method involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. The key role of the features of the 1,3-dicarbonyls on the reaction outcome has been explored, and the employment of 2-methylcyclohexan-1,3-dione as the dicarbonyl source allows further challenging indole nucleus functionalizations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale palladium-catalyzed cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, 1,3-dicarbonyl derivatives, and bases such as potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of 3H-Pyrrolo[1,2-a]indol-3-one. These derivatives can exhibit a wide range of biological activities, making them valuable for medicinal chemistry research .
Scientific Research Applications
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimalarial, antitumor, antiviral, and psychotropic properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the growth of the Plasmodium falciparum parasite .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Known for its antimalarial and antitumor activities.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Exhibits psychotropic properties.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of complex organic molecules
Uniqueness
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
58975-20-5 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-methyl-4-phenylpyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C18H13NO/c1-12-11-16(20)19-15-10-6-5-9-14(15)17(18(12)19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
JDFGQVWTDFKNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C1=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)

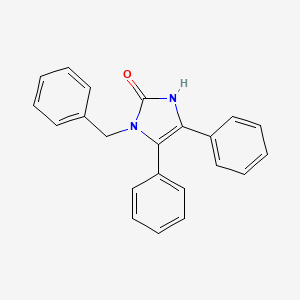
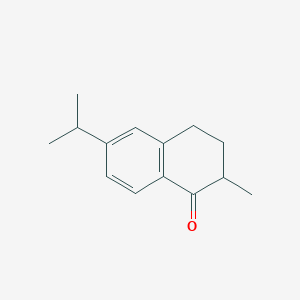
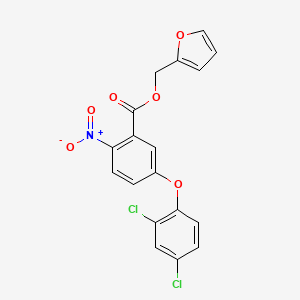

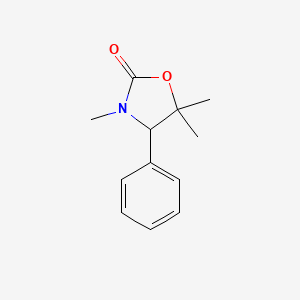
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
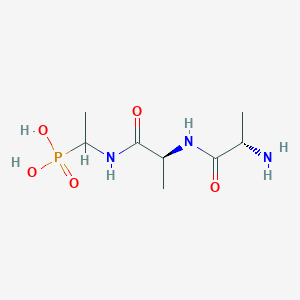
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
